7-Oxa-3-azabicyclo[4.1.0]heptan-2-one
Description
7-Oxa-3-azabicyclo[4.1.0]heptan-2-one is a bicyclic compound featuring a fused cyclohexane-oxirane ring system with a ketone group. Its molecular formula is C₆H₈O₂ (MW: 112.07 g/mol), and it is characterized by a strained bicyclo[4.1.0] framework containing oxygen and nitrogen heteroatoms . This compound has been identified as a secondary metabolite in microbial strains under stress conditions, such as nickel-stressed Streptomyces sp. WU20, where it exhibits antibiotic properties .
Properties
CAS No. |
956710-49-9 |
|---|---|
Molecular Formula |
C5H7NO2 |
Molecular Weight |
113.11 g/mol |
IUPAC Name |
7-oxa-3-azabicyclo[4.1.0]heptan-2-one |
InChI |
InChI=1S/C5H7NO2/c7-5-4-3(8-4)1-2-6-5/h3-4H,1-2H2,(H,6,7) |
InChI Key |
PHTVNQOAOFDDIK-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC(=O)C2C1O2 |
Origin of Product |
United States |
Preparation Methods
Cyclization Reactions
Cyclization reactions are fundamental in the formation of bicyclic structures. One notable method involves the transformation of suitable precursors through intramolecular cyclization.
Starting Materials : Common precursors include 5-hydroxy-7-oxabicyclo[4.1.0]heptan-2-one.
Reaction Conditions : The cyclization is often facilitated by acid or base catalysis, which promotes the formation of the bicyclic framework.
Beckmann Rearrangement
The Beckmann rearrangement is a key reaction for synthesizing lactams from oximes, which can be utilized in forming 7-Oxa-3-azabicyclo[4.1.0]heptan-2-one.
- Procedure : The reaction involves treating an oxime derivative with an acid catalyst to yield the corresponding lactam.
Oxidation Reactions
Oxidation plays a crucial role in modifying existing structures to achieve the desired functional groups in the synthesis of 7-Oxa-3-azabicyclo[4.1.0]heptan-2-one.
- Reagents : Common oxidizing agents include pyridinium dichromate and tert-butyl hydroperoxide.
Functional Group Transformations
Transformations such as silylation and hydrolysis are often employed to protect or modify functional groups during synthesis.
The following sections detail specific synthetic pathways leading to the formation of 7-Oxa-3-azabicyclo[4.1.0]heptan-2-one, highlighting yields and conditions.
Synthesis via Beckmann Rearrangement
One effective route involves the Beckmann rearrangement of 5-hydroxy-7-oxabicyclo[4.1.0]heptan-2-one:
| Step | Description | Yield |
|---|---|---|
| 1 | Dissolve precursor in dichloromethane | - |
| 2 | Add pyridinium dichromate and sodium acetate | - |
| 3 | Stir at room temperature for 12 hours | 86% |
This pathway demonstrates a high yield and is favored for its straightforward approach to generating the bicyclic structure.
Synthesis Using Cyclization of Hydroxy Derivatives
Another method employs cyclization from hydroxy derivatives:
| Step | Description | Yield |
|---|---|---|
| 1 | Dissolve racemic hydroxy compound in THF | - |
| 2 | Add benzyltrimethylammonium hydroxide and tert-butyl hydroperoxide at low temperature | - |
| 3 | Stir for several hours and extract product | - |
This method emphasizes the use of mild conditions and readily available reagents, making it practical for laboratory synthesis.
The preparation methods for 7-Oxa-3-azabicyclo[4.1.0]heptan-2-one encompass a variety of synthetic strategies that leverage cyclization reactions, oxidation processes, and functional group transformations to achieve high yields of this important compound. Each method presents unique advantages that can be tailored based on available materials and desired outcomes in synthetic organic chemistry.
Chemical Reactions Analysis
7-Oxa-3-azabicyclo[4.1.0]heptan-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like iodobenzene diacetate and reducing agents such as NADPH-dependent reductases . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the oxidation of cyclohexene can yield 7-Oxa-3-azabicyclo[4.1.0]heptan-2-one as one of the products .
Scientific Research Applications
7-Oxa-3-azabicyclo[4.1.0]heptan-2-one has several scientific research applications. In chemistry, it is used as a substrate to investigate the substrate specificity of various enzymes, such as NADPH-dependent 3-quinuclidinone reductases . In biology and medicine, it has been reported as an anticapsin analog, which suggests potential therapeutic applications . Additionally, its unique structure makes it a valuable compound for studying the mechanisms of various biochemical reactions.
Mechanism of Action
The mechanism of action of 7-Oxa-3-azabicyclo[4.1.0]heptan-2-one involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit protein phosphatases, which are enzymes involved in the regulation of various cellular processes . The presence of the 7-oxa ethereal bridge and the endo-dicarboxylic anhydride unit are necessary for its inhibitory activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Varying Substituents
Key Observations :
- Substituents significantly alter bioactivity. For example, the 6-methyl-3-isopropyl variant (C₁₀H₁₆O₂) enhances seed germination by modulating reactive oxygen species (ROS) , while the base structure (C₆H₈O₂) acts as an antibiotic .
- Piperitenone oxide, a monoterpene derivative, demonstrates repellent properties, highlighting the role of alkylidene groups in ecological interactions .
Ring Size and Heteroatom Variations
Key Observations :
- Ring size impacts strain and reactivity. The bicyclo[3.2.0] system in 6-azabicyclo[3.2.0]heptan-7-one is more strained, favoring interactions with protease active sites .
- Heteroatom positioning influences toxicity. Caranone, lacking nitrogen, has lower bioactivity but is regulated for occupational exposure due to structural similarity to camphor .
Functional Group Modifications
Key Observations :
- Carboxylic acid derivatives (e.g., C₆H₉NO₃) exhibit enhanced polarity, making them suitable for neurological applications .
- Benzyl esters improve synthetic versatility, as seen in the benzyl carboxylate derivative (C₁₃H₁₅NO₃) used in drug development .
Q & A
Q. Table 1: Comparison of Synthetic Methods
| Method | Catalyst/Reagent | Yield (%) | Key Variables |
|---|---|---|---|
| Epoxide Cyclization | H2SO4 | 60–75 | Temperature (80–100°C) |
| Transition Metal Catalysis | Pd(OAc)2 | 45–65 | Ligand (e.g., PPh3), Solvent |
For reproducibility, document reaction parameters (e.g., solvent purity, inert atmosphere) as per guidelines in experimental reporting standards .
What spectroscopic techniques are most effective for characterizing 7-Oxa-3-azabicyclo[4.1.0]heptan-2-one, and how should data be interpreted?
Basic Research Question
Methodological Answer:
- NMR Spectroscopy :
- IR Spectroscopy : Confirm lactam carbonyl stretch (~1650–1700 cm⁻¹).
- Mass Spectrometry : Use high-resolution MS (HRMS) to verify molecular ion ([M+H]+) and fragmentation patterns.
Note : Cross-validate spectral data with computational predictions (e.g., DFT-calculated NMR shifts) to address ambiguities .
How can computational methods (e.g., DFT) predict the reactivity of 7-Oxa-3-azabicyclo[4.1.0]heptan-2-one in ring-opening reactions?
Advanced Research Question
Methodological Answer:
Density Functional Theory (DFT) studies can model reaction pathways:
Geometry Optimization : Use B3LYP/6-31G(d) to optimize the ground-state structure.
Transition State Analysis : Identify energy barriers for ring-opening via nucleophilic attack or acid catalysis.
Solvent Effects : Apply implicit solvent models (e.g., PCM) to simulate polar protic solvents.
Key Insight : Computational results may predict regioselectivity in ring-opening (e.g., preferential cleavage at the oxabicyclic oxygen vs. azabicyclic nitrogen) . Validate with experimental kinetic studies.
What strategies resolve contradictions in spectral data when analyzing substituted derivatives of 7-Oxa-3-azabicyclo[4.1.0]heptan-2-one?
Advanced Research Question
Methodological Answer:
Contradictions often arise from stereochemical variations or impurities. Mitigation steps:
Chiral Chromatography : Use HPLC with chiral stationary phases to separate enantiomers (e.g., derivatives with methyl or isopropyl groups) .
X-ray Crystallography : Resolve absolute configuration for crystalline derivatives.
Comparative Analysis : Cross-reference with structurally similar compounds (e.g., 4,4,6-trimethyl derivatives in NIST data ).
Q. Table 2: Example of Spectral Data Comparison
| Derivative | 1H NMR (δ, ppm) | Source |
|---|---|---|
| 4,4,6-Trimethyl | 1.2 (s, 3H) | NIST |
| 6-Methyl-3-isopropyl | 1.4 (d, 6H) | Experimental |
How does the bicyclic structure influence the compound's potential as a pharmaceutical intermediate, and what in vitro assays validate its bioactivity?
Advanced Research Question
Methodological Answer:
The strained bicyclic framework enhances reactivity, making it a candidate for:
- Prodrug Activation : Lactam ring-opening under physiological pH.
- Enzyme Inhibition : Docking studies (e.g., AutoDock Vina) predict binding to serine proteases.
Q. Validation Assays :
- Cytotoxicity Screening : Use MTT assays on cell lines (e.g., HEK293).
- Metabolic Stability : Assess half-life in liver microsomes.
Note : Follow pharmacopeial guidelines for purity standards (e.g., USP) when preparing samples for bioactivity studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
